3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step procedures. One common method includes the initial formation of the benzothiazole ring through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The final step involves the attachment of the piperidin-1-ylmethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve mild temperatures and the use of organic solvents like dichloromethane and ethanol .
Major Products Formed
Major products formed from these reactions include ketones, dihydrobenzothiazole derivatives, and various substituted chromenone derivatives .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular processes. The benzothiazole moiety is known to inhibit certain enzymes, while the chromenone structure may interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its potential as an anticancer agent.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone structures, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-13-17-23(29)21(25-26-19-9-5-6-10-20(19)31-25)15(2)30-24(17)18(22(16)28)14-27-11-7-4-8-12-27/h5-6,9-10,13,28H,3-4,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJCKRYMOYFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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